3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be incorporated through nucleophilic aromatic substitution reactions using difluorobenzene derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions under acidic or basic conditions can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide can be compared with other similar compounds, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring and chlorophenyl group but differs in the presence of an amino group instead of the difluorophenyl group.
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound has two chlorophenyl groups attached to the oxadiazole ring, making it structurally similar but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClF2N3O2 |
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Molecular Weight |
363.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-3-1-10(2-4-11)17-22-16(25-23-17)8-7-15(24)21-14-6-5-12(19)9-13(14)20/h1-6,9H,7-8H2,(H,21,24) |
InChI Key |
WFPAOZAHKLEHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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